molecular formula C12H10N4S B15117148 2-[(pyrimidin-4-ylsulfanyl)methyl]-1H-benzimidazole

2-[(pyrimidin-4-ylsulfanyl)methyl]-1H-benzimidazole

Katalognummer: B15117148
Molekulargewicht: 242.30 g/mol
InChI-Schlüssel: ZIAQDAPTMBPBCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(PYRIMIDIN-4-YLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE is a heterocyclic compound that features both pyrimidine and benzimidazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(PYRIMIDIN-4-YLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the condensation of a pyrimidine derivative with a benzimidazole precursor. One common method involves the reaction of 4-chloromethylpyrimidine with 1H-1,3-benzodiazole-2-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(PYRIMIDIN-4-YLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[(PYRIMIDIN-4-YLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-[(PYRIMIDIN-4-YLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved are often specific to the type of disease or condition being treated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(PYRIMIDIN-2-YLSULFANYL)METHYL]BENZOHYDRAZIDE
  • Pyrido[2,3-d]pyrimidin-5-one derivatives
  • Pyrimidino[4,5-d][1,3]oxazine derivatives

Uniqueness

2-[(PYRIMIDIN-4-YLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its dual presence of pyrimidine and benzimidazole rings, which confer distinct chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Eigenschaften

Molekularformel

C12H10N4S

Molekulargewicht

242.30 g/mol

IUPAC-Name

2-(pyrimidin-4-ylsulfanylmethyl)-1H-benzimidazole

InChI

InChI=1S/C12H10N4S/c1-2-4-10-9(3-1)15-11(16-10)7-17-12-5-6-13-8-14-12/h1-6,8H,7H2,(H,15,16)

InChI-Schlüssel

ZIAQDAPTMBPBCC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.